molecular formula C16H36NO4S- B109247 Bis(tetrabutylammonium) sulphate CAS No. 2472-88-0

Bis(tetrabutylammonium) sulphate

Cat. No.: B109247
CAS No.: 2472-88-0
M. Wt: 338.5 g/mol
InChI Key: SHFJWMWCIHQNCP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(tetrabutylammonium) sulphate: is a quaternary ammonium salt with the chemical formula (C₁₆H₃₆N)₂SO₄. It is commonly used as a phase-transfer catalyst and ion-pairing reagent in various chemical reactions. This compound is known for its high solubility in water and organic solvents, making it a versatile reagent in both laboratory and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(tetrabutylammonium) sulphate can be synthesized through the reaction of tetrabutylammonium hydroxide with sulfuric acid. The reaction typically involves mixing an aqueous solution of tetrabutylammonium hydroxide with sulfuric acid under controlled conditions to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The reactants are combined in reactors equipped with temperature and pH control systems to ensure optimal reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Bis(tetrabutylammonium) sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bis(tetrabutylammonium) sulphate is widely used as a phase-transfer catalyst in organic synthesis. It facilitates the transfer of reactants between immiscible phases, enhancing reaction rates and yields .

Biology: In biological research, it is used as an ion-pairing reagent in the analysis of biomolecules such as proteins and nucleic acids. It helps in the separation and identification of these molecules using chromatographic techniques .

Medicine: The compound is used in the pharmaceutical industry for the analysis of drug compounds and metabolites. It enhances the detection and quantification of these substances in biological samples .

Industry: In industrial applications, this compound is used as a catalyst in the synthesis of various chemicals, including polymers and specialty chemicals. It is also employed in the purification of industrial effluents .

Comparison with Similar Compounds

Uniqueness: Bis(tetrabutylammonium) sulphate is unique due to its high solubility in both water and organic solvents, making it a versatile reagent in various applications. Its ability to act as both a phase-transfer catalyst and ion-pairing reagent sets it apart from other similar compounds .

Properties

CAS No.

2472-88-0

Molecular Formula

C16H36NO4S-

Molecular Weight

338.5 g/mol

IUPAC Name

tetrabutylazanium;sulfate

InChI

InChI=1S/C16H36N.H2O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2

InChI Key

SHFJWMWCIHQNCP-UHFFFAOYSA-L

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-]S(=O)(=O)[O-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[O-]S(=O)(=O)[O-]

2472-88-0

Pictograms

Irritant

Synonyms

tetra-n-butylammonium dodecylsulfate
tetra-n-butylammonium hexafluorophosphate
tetrabutylammonium
tetrabutylammonium azide
tetrabutylammonium bromide
tetrabutylammonium chloride
tetrabutylammonium cyanide
tetrabutylammonium fluoride
tetrabutylammonium hydrogen sulfate
tetrabutylammonium hydroxide
tetrabutylammonium iodide
tetrabutylammonium monophosphate
tetrabutylammonium nitrate
tetrabutylammonium perchlorate
tetrabutylammonium sulfate
tetrabutylammonium sulfate (1:1), sodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(tetrabutylammonium) sulphate
Reactant of Route 2
Reactant of Route 2
Bis(tetrabutylammonium) sulphate
Reactant of Route 3
Bis(tetrabutylammonium) sulphate
Reactant of Route 4
Bis(tetrabutylammonium) sulphate
Reactant of Route 5
Reactant of Route 5
Bis(tetrabutylammonium) sulphate
Reactant of Route 6
Bis(tetrabutylammonium) sulphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.